molecular formula C24H22FN3O3 B10898357 N-[(1Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10898357
M. Wt: 419.4 g/mol
InChI Key: PWCFJUULDNELIF-FXBPSFAMSA-N
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Description

N~1~-[(Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.

    Coupling with Furan Derivative: The intermediate is then coupled with a furan derivative, such as 2-furylacetic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the furan-piperazine conjugate.

    Formation of the Ethenyl Group: The furan-piperazine conjugate is then reacted with an appropriate aldehyde or ketone to introduce the ethenyl group through a condensation reaction.

    Final Coupling with Benzamide: The final step involves the coupling of the ethenyl-furan-piperazine intermediate with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~1~-[(Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use as a precursor in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N1-[(Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(Z)-1-{[4-(2-CHLOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE
  • N~1~-[(Z)-1-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE

Uniqueness

N~1~-[(Z)-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}-2-(2-FURYL)-1-ETHENYL]BENZAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C24H22FN3O3

Molecular Weight

419.4 g/mol

IUPAC Name

N-[(Z)-3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H22FN3O3/c25-20-10-4-5-11-22(20)27-12-14-28(15-13-27)24(30)21(17-19-9-6-16-31-19)26-23(29)18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,26,29)/b21-17-

InChI Key

PWCFJUULDNELIF-FXBPSFAMSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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